molecular formula C15H14ClN3OS B214005 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No. B214005
M. Wt: 319.8 g/mol
InChI Key: CNTZZEBIWKNZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also modulate the immune response by affecting the production of cytokines and other immune-related molecules.
Biochemical and Physiological Effects:
3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory molecules such as cytokines and chemokines. Furthermore, it has been shown to modulate the immune response by affecting the production of various immune-related molecules.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It may also be useful as a tool compound for studying the mechanisms of action of certain enzymes and immune-related molecules. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its effects on the immune system in more detail. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-methanol in the presence of N,N'-carbonyldiimidazole (CDI) and triethylamine (TEA) as a base. The reaction proceeds through the formation of an intermediate 3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzothiophene-2-carboxamide, which is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system. Furthermore, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

3-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H14ClN3OS/c1-9-10(8-18-19(9)2)7-17-15(20)14-13(16)11-5-3-4-6-12(11)21-14/h3-6,8H,7H2,1-2H3,(H,17,20)

InChI Key

CNTZZEBIWKNZMQ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.